N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-ETHOXYPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of fused pyrazole and pyrimidine rings. The presence of ethoxyphenyl, phenyl, and dipropyl groups further enhances its chemical properties and potential biological activities.
Properties
Molecular Formula |
C25H30N6O |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-N-(4-ethoxyphenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C25H30N6O/c1-4-16-30(17-5-2)25-28-23(27-19-12-14-21(15-13-19)32-6-3)22-18-26-31(24(22)29-25)20-10-8-7-9-11-20/h7-15,18H,4-6,16-17H2,1-3H3,(H,27,28,29) |
InChI Key |
HMKDGGVOXAJJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-ETHOXYPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often performed to achieve cost-effective production .
Chemical Reactions Analysis
Types of Reactions
N4-(4-ETHOXYPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N4-(4-ETHOXYPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N4-(4-ETHOXYPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
N4,N6-disubstituted pyrimidine-4,6-diamine derivatives: These compounds share a similar core structure and are known for their kinase inhibitory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar bicyclic system and exhibit a range of biological activities, including anti-cancer and anti-inflammatory effects.
Uniqueness
N4-(4-ETHOXYPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substituents, which enhance its chemical stability and biological activity. The presence of ethoxyphenyl and dipropyl groups distinguishes it from other similar compounds and contributes to its distinct pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
